molecular formula C18H36O3 B103531 (S)-12-Hydroxyoctadecanoic acid CAS No. 18417-00-0

(S)-12-Hydroxyoctadecanoic acid

Cat. No. B103531
CAS RN: 18417-00-0
M. Wt: 300.5 g/mol
InChI Key: ULQISTXYYBZJSJ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748487B2

Procedure details

A four-neck flask equipped with a stirrer, a temperature gauge, a nitrogen gas blowing tube and a water separator was charged with 89.8 g (1.0 mol) of dipentaerythritol (trade name: DiPentarit, manufactured by Koei Kagaku Co., Ltd), 86.2 g (2.0 mol) of benzoic acid (trade name: PuroxB, manufactured by DSM Company) and 424.0 g (4.0 mol) of hydroxystearic acid (trade name: Hydroxystearic acid, manufactured by Kawaken Fine Chemicals Co., Ltd) and the mixture was reacted using 0.6 g of tin chloride as a catalyst at 180° C. to 200° C. under a nitrogen stream for about 15 hours. After the reaction was finished, the reaction mixture was purified by a usual method, to obtain 391.6 g of the target ester compound of dipentaerythritol, and benzoic acid and 12-hydroxystearic acid, the ester compound having a saponification value of 211.
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
89.8 g
Type
reactant
Reaction Step Two
Quantity
86.2 g
Type
reactant
Reaction Step Two
Quantity
424 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:16][OH:17])([CH2:6][O:7][CH2:8][C:9]([CH2:14][OH:15])([CH2:12][OH:13])[CH2:10][OH:11])[CH2:4][OH:5].[C:18]([OH:26])(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.O[CH:28]([CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47])[C:29]([OH:31])=[O:30]>[Sn](Cl)(Cl)(Cl)Cl.O>[OH:11][CH2:10][C:9]([CH2:14][OH:15])([CH2:8][O:7][CH2:6][C:3]([CH2:16][OH:17])([CH2:4][OH:5])[CH2:2][OH:1])[CH2:12][OH:13].[C:18]([OH:26])(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[OH:1][CH:41]([CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47])[CH2:40][CH2:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:28][C:29]([OH:31])=[O:30]

Inputs

Step One
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
89.8 g
Type
reactant
Smiles
OCC(CO)(COCC(CO)(CO)CO)CO
Name
Quantity
86.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
424 g
Type
reactant
Smiles
OC(C(=O)O)CCCCCCCCCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-neck flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
the mixture was reacted
CUSTOM
Type
CUSTOM
Details
at 180° C. to 200° C.
CUSTOM
Type
CUSTOM
Details
for about 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was purified by a usual method

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OCC(CO)(COCC(CO)(CO)CO)CO
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Type
product
Smiles
OC(CCCCCCCCCCC(=O)O)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08748487B2

Procedure details

A four-neck flask equipped with a stirrer, a temperature gauge, a nitrogen gas blowing tube and a water separator was charged with 89.8 g (1.0 mol) of dipentaerythritol (trade name: DiPentarit, manufactured by Koei Kagaku Co., Ltd), 86.2 g (2.0 mol) of benzoic acid (trade name: PuroxB, manufactured by DSM Company) and 424.0 g (4.0 mol) of hydroxystearic acid (trade name: Hydroxystearic acid, manufactured by Kawaken Fine Chemicals Co., Ltd) and the mixture was reacted using 0.6 g of tin chloride as a catalyst at 180° C. to 200° C. under a nitrogen stream for about 15 hours. After the reaction was finished, the reaction mixture was purified by a usual method, to obtain 391.6 g of the target ester compound of dipentaerythritol, and benzoic acid and 12-hydroxystearic acid, the ester compound having a saponification value of 211.
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
89.8 g
Type
reactant
Reaction Step Two
Quantity
86.2 g
Type
reactant
Reaction Step Two
Quantity
424 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:16][OH:17])([CH2:6][O:7][CH2:8][C:9]([CH2:14][OH:15])([CH2:12][OH:13])[CH2:10][OH:11])[CH2:4][OH:5].[C:18]([OH:26])(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.O[CH:28]([CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47])[C:29]([OH:31])=[O:30]>[Sn](Cl)(Cl)(Cl)Cl.O>[OH:11][CH2:10][C:9]([CH2:14][OH:15])([CH2:8][O:7][CH2:6][C:3]([CH2:16][OH:17])([CH2:4][OH:5])[CH2:2][OH:1])[CH2:12][OH:13].[C:18]([OH:26])(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[OH:1][CH:41]([CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47])[CH2:40][CH2:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:28][C:29]([OH:31])=[O:30]

Inputs

Step One
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
89.8 g
Type
reactant
Smiles
OCC(CO)(COCC(CO)(CO)CO)CO
Name
Quantity
86.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
424 g
Type
reactant
Smiles
OC(C(=O)O)CCCCCCCCCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-neck flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
the mixture was reacted
CUSTOM
Type
CUSTOM
Details
at 180° C. to 200° C.
CUSTOM
Type
CUSTOM
Details
for about 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was purified by a usual method

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OCC(CO)(COCC(CO)(CO)CO)CO
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Type
product
Smiles
OC(CCCCCCCCCCC(=O)O)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08748487B2

Procedure details

A four-neck flask equipped with a stirrer, a temperature gauge, a nitrogen gas blowing tube and a water separator was charged with 89.8 g (1.0 mol) of dipentaerythritol (trade name: DiPentarit, manufactured by Koei Kagaku Co., Ltd), 86.2 g (2.0 mol) of benzoic acid (trade name: PuroxB, manufactured by DSM Company) and 424.0 g (4.0 mol) of hydroxystearic acid (trade name: Hydroxystearic acid, manufactured by Kawaken Fine Chemicals Co., Ltd) and the mixture was reacted using 0.6 g of tin chloride as a catalyst at 180° C. to 200° C. under a nitrogen stream for about 15 hours. After the reaction was finished, the reaction mixture was purified by a usual method, to obtain 391.6 g of the target ester compound of dipentaerythritol, and benzoic acid and 12-hydroxystearic acid, the ester compound having a saponification value of 211.
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
89.8 g
Type
reactant
Reaction Step Two
Quantity
86.2 g
Type
reactant
Reaction Step Two
Quantity
424 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:16][OH:17])([CH2:6][O:7][CH2:8][C:9]([CH2:14][OH:15])([CH2:12][OH:13])[CH2:10][OH:11])[CH2:4][OH:5].[C:18]([OH:26])(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.O[CH:28]([CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47])[C:29]([OH:31])=[O:30]>[Sn](Cl)(Cl)(Cl)Cl.O>[OH:11][CH2:10][C:9]([CH2:14][OH:15])([CH2:8][O:7][CH2:6][C:3]([CH2:16][OH:17])([CH2:4][OH:5])[CH2:2][OH:1])[CH2:12][OH:13].[C:18]([OH:26])(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[OH:1][CH:41]([CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47])[CH2:40][CH2:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:28][C:29]([OH:31])=[O:30]

Inputs

Step One
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
89.8 g
Type
reactant
Smiles
OCC(CO)(COCC(CO)(CO)CO)CO
Name
Quantity
86.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
424 g
Type
reactant
Smiles
OC(C(=O)O)CCCCCCCCCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-neck flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
the mixture was reacted
CUSTOM
Type
CUSTOM
Details
at 180° C. to 200° C.
CUSTOM
Type
CUSTOM
Details
for about 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was purified by a usual method

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OCC(CO)(COCC(CO)(CO)CO)CO
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Type
product
Smiles
OC(CCCCCCCCCCC(=O)O)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.